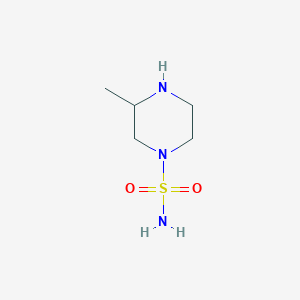

3-Methylpiperazine-1-sulfonamide

Description

Properties

Molecular Formula |

C5H13N3O2S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-methylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10) |

InChI Key |

CMOQYSILTRGYSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Significance of 3-Methylpiperazine-1-sulfonamide in Modern Pharmacophore Design

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the piperazine heterocycle and the sulfonamide functional group has yielded a plethora of biologically active molecules, establishing the piperazine-sulfonamide core as a privileged scaffold in medicinal chemistry. This technical guide delves into the nuanced yet critical role of a specific, decorated version of this scaffold: 3-Methylpiperazine-1-sulfonamide . We will explore its foundational importance as a pharmacophore, dissect the influence of the 3-methyl group on its physicochemical and pharmacological properties, and provide actionable insights for its application in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutics.

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of approved drugs and clinical candidates, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example, valued for its ability to confer aqueous solubility, introduce a basic nitrogen center for key interactions, and act as a versatile linker between different pharmacophoric elements.[1] When coupled with the sulfonamide group, a potent hydrogen-bond donor and acceptor with a well-established role as a bioisostere for various functional groups, the resulting piperazine-sulfonamide core becomes a powerful tool for modulating biological targets.[1][2]

The introduction of a methyl group at the 3-position of the piperazine ring, creating the 3-methylpiperazine-1-sulfonamide scaffold, is not a trivial modification. This seemingly simple alkyl substitution can profoundly impact the scaffold's conformational preferences, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets and its overall pharmacokinetic profile. This guide will illuminate the strategic advantages of this specific scaffold in the rational design of new chemical entities.

Physicochemical Properties and Stereochemical Considerations

The 3-methylpiperazine-1-sulfonamide scaffold possesses a unique combination of physicochemical properties that are highly advantageous for drug design. The piperazine nitrogen atoms provide a handle for modulating basicity and aqueous solubility, while the sulfonamide moiety contributes to the molecule's polarity and hydrogen bonding capacity.

The Influence of the 3-Methyl Group

The methyl group at the 3-position introduces several key modifications to the parent piperazine-sulfonamide scaffold:

-

Increased Lipophilicity: The addition of a methyl group enhances the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability.

-

Conformational Restriction: The methyl group restricts the conformational flexibility of the piperazine ring, favoring a chair conformation with the methyl group in an equatorial position to minimize steric hindrance. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Chirality: The 3-methyl substitution introduces a chiral center, allowing for the exploration of stereospecific interactions with the target protein. The differential activity of enantiomers is a well-documented phenomenon in pharmacology, and the (R)- and (S)-enantiomers of 3-methylpiperazine-1-sulfonamide derivatives can exhibit distinct biological profiles.

Quantitative Physicochemical Parameters

To illustrate the impact of the 3-methyl group, let's consider the calculated properties of a simple derivative:

| Compound | Molecular Formula | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) |

| Piperazine-1-sulfonamide | C4H10N2O2S | 150.20 | -1.1 | 67.9 Ų |

| 3-Methylpiperazine-1-sulfonamide | C5H12N2O2S | 164.23 | -0.6 | 67.9 Ų |

Data is estimated for the parent scaffolds and will vary with further substitution.

As the table demonstrates, the addition of the methyl group slightly increases the molecular weight and lipophilicity (as indicated by the less negative cLogP value) without altering the polar surface area contributed by the sulfonamide and the second piperazine nitrogen.

The 3-Methylpiperazine-1-sulfonamide Scaffold in Action: Targeting Diverse Biological Systems

The versatility of the 3-methylpiperazine-1-sulfonamide scaffold is evident in its application across a wide range of therapeutic areas. Its ability to present substituents in a well-defined spatial orientation makes it an ideal framework for targeting various enzyme active sites and receptor binding pockets.

Antimicrobial Agents

The sulfonamide moiety is a classic antibacterial pharmacophore, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] The piperazine portion of the scaffold can be functionalized to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The 3-methyl group can contribute to improved cell wall penetration and may influence the binding kinetics with the DHPS enzyme.

Anticancer Therapeutics

Derivatives of piperazine-sulfonamide have shown promise as anticancer agents through various mechanisms. One notable area is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression.[4] The sulfonamide group acts as a zinc-binding group in the enzyme's active site, while the substituted piperazine tail can be modified to achieve isoform selectivity. The 3-methyl group can play a role in optimizing interactions with the hydrophobic and hydrophilic regions of the active site cleft.[5]

Furthermore, piperazine-sulfonamide derivatives have been investigated as activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[6] Activation of PKM2 can inhibit tumor cell proliferation.

Central Nervous System (CNS) Agents

The piperazine scaffold is a common feature in many CNS-active drugs.[1] Piperazine-sulfonamide derivatives have been explored as ligands for various CNS targets, including serotonin (5-HT) receptors. For instance, they have been investigated as antagonists of the 5-HT7 receptor, which is implicated in depression and cognitive disorders.[7] In this context, the sulfonamide can act as a key hydrogen bond acceptor, while the piperazine core serves as a scaffold to position other pharmacophoric elements, such as aromatic rings, for optimal receptor engagement.

Synthetic Strategies and Methodologies

The synthesis of 3-methylpiperazine-1-sulfonamide derivatives is generally straightforward and amenable to library synthesis for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A common synthetic route involves the reaction of a 3-methylpiperazine derivative with a sulfonyl chloride in the presence of a base.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis of 3-methylpiperazine-1-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-aryl-3-methylpiperazine-1-sulfonamide.

Materials:

-

(S)- or (R)-1-Boc-3-methylpiperazine

-

Aryl sulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Methodology:

-

Sulfonamide Formation:

-

Dissolve (S)- or (R)-1-Boc-3-methylpiperazine (1.0 eq) in DCM.

-

Add TEA or DIPEA (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the aryl sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The rational design of potent and selective inhibitors based on the 3-methylpiperazine-1-sulfonamide scaffold requires a thorough understanding of its SAR.

Key SAR Insights

Based on the available literature for related piperazine sulfonamides, several key SAR trends can be highlighted:

-

The Sulfonamide Moiety: The sulfonamide nitrogen is a critical hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors. The nature of the R group on the sulfonyl moiety (R-SO2-) significantly impacts activity. Aryl sulfonamides are common, and substitution on the aromatic ring can be used to modulate electronic properties and engage in additional interactions with the target.[2]

-

The Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a key point for derivatization to explore different chemical spaces and improve pharmacokinetic properties.

-

The 3-Methyl Group: The stereochemistry of the methyl group can be crucial for activity. One enantiomer may fit more favorably into a chiral binding pocket than the other. The methyl group can also engage in hydrophobic interactions within the target protein.

Pharmacophore Model

A general pharmacophore model for a 3-methylpiperazine-1-sulfonamide derivative binding to a hypothetical target can be constructed based on its key chemical features.

Pharmacophore Model Diagram

Caption: A generalized pharmacophore model for a 3-methylpiperazine-1-sulfonamide scaffold. HBA: Hydrogen Bond Acceptor; HBD: Hydrogen Bond Donor; HYD: Hydrophobic Feature; POS_ION: Positively Ionizable.

This model highlights the key interaction points: the hydrogen bond acceptors (sulfonyl oxygens), the hydrogen bond donor (sulfonamide N-H), the hydrophobic feature (3-methyl group), and the positively ionizable feature (the second piperazine nitrogen).

Conclusion and Future Directions

The 3-methylpiperazine-1-sulfonamide scaffold represents a refined and highly adaptable platform for the design of novel therapeutics. Its unique combination of physicochemical properties, conferred by the strategic placement of the methyl group, offers medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic parameters. The synthetic accessibility of this scaffold further enhances its appeal for rapid library synthesis and iterative SAR exploration.

Future research in this area will likely focus on the development of novel derivatives targeting a broader range of biological targets, including protein-protein interactions and allosteric binding sites. The continued exploration of the stereochemical implications of the 3-methyl group will undoubtedly lead to the discovery of highly potent and selective drug candidates. As our understanding of the molecular basis of disease deepens, the rational application of privileged scaffolds like 3-methylpiperazine-1-sulfonamide will remain a cornerstone of successful drug discovery endeavors.

References

- Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PMC.

- Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl)

- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.

- Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. PubMed.

- Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)

- Design, Synthesis and Biological Evaluation of Piperazine Analogues as CB1 Cannabinoid Receptor Ligands. PubMed.

- Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)

- Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. PubMed.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.

- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC.

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.

- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.

- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Structure–activity relationship (SAR)

- Pharmacophore modeling. Fiveable.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylpiperazine-1-Sulfonamide: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary

3-Methylpiperazine-1-sulfonamide is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Featuring both a secondary amine within a chiral piperazine ring and a primary sulfonamide moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. This technical guide explores its physicochemical properties, structural mechanics, and field-proven synthetic workflows, specifically focusing on its role in developing potent chemokine receptor modulators.

Molecular Identity and Physicochemical Data

Accurate physicochemical profiling is essential for predicting the pharmacokinetic behavior and reactivity of 3-methylpiperazine-1-sulfonamide during drug development. The quantitative data for the (R)-enantiomer is summarized below.

| Property | Value |

| Chemical Name | 3-Methylpiperazine-1-sulfonamide |

| CAS Number | |

| Molecular Formula | C5H13N3O2S |

| Molecular Weight | 179.24 g/mol |

| SMILES (R-isomer) | O=S(N1CNCC1)(N)=O |

| Appearance | White solid |

| Functional Groups | Secondary amine, Primary sulfonamide |

Structural Mechanics and Chemical Reactivity

The synthetic utility of 3-methylpiperazine-1-sulfonamide is rooted in the orthogonal reactivity of its two nitrogen-containing functional groups.

-

Secondary Amine (N4): The nitrogen atom on the piperazine ring is highly nucleophilic and readily participates in alkylation, acylation, and transition-metal-catalyzed cross-coupling reactions.

-

Primary Sulfonamide: Conversely, the primary sulfonamide nitrogen is significantly less nucleophilic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

This differential reactivity allows for selective functionalization at the piperazine nitrogen without the need for transient protecting groups on the sulfonamide, streamlining complex synthetic workflows and improving overall atom economy.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

One of the most prominent applications of 3-methylpiperazine-1-sulfonamide is its integration into pyrimidine scaffolds via palladium-catalyzed amination to generate [1].

Step-by-Step Methodology

Objective: Coupling of (3S)-3-methylpiperazine-1-sulfonamide with an aryl chloride to synthesize a pyrimidine sulfonamide derivative.

Reagents & Materials:

-

(3S)-3-methylpiperazine-1-sulfonamide (0.27 g, ~1.5 mmol)

-

Aryl chloride (e.g., substituted pyrimidine) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (50 mg)

-

XPHOS (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (50 mg)

-

Cesium carbonate (Cs2CO3) (0.628 g)

-

Anhydrous 1,4-Dioxane (degassed)

Procedure:

-

Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd2(dba)3 and XPHOS.

-

Causality: Pd2(dba)3 serves as the Pd(0) precatalyst. XPHOS is a sterically demanding, electron-rich biaryl phosphine ligand. Its bulkiness accelerates the reductive elimination step, while its electron density stabilizes the palladium intermediate, preventing catalyst deactivation when coupling secondary amines.

-

-

Reagent Addition: Add (3S)-3-methylpiperazine-1-sulfonamide, the aryl chloride, and Cs2CO3 to the flask.

-

Causality: Cs2CO3 is selected as a mild base. Unlike stronger bases (e.g., sodium tert-butoxide), Cs2CO3 provides sufficient basicity to deprotonate the piperazine nitrogen without degrading the sensitive primary sulfonamide moiety.

-

-

Solvent Addition and Degassing: Add anhydrous, degassed 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would prematurely terminate the catalytic cycle and depress yields.

-

-

Reaction Execution: Heat the mixture to 90–100 °C for 12–18 hours.

-

Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z 180 [M+H]+ peak (corresponding to the starting sulfonamide) and the emergence of the product mass confirm successful conversion and dictate the exact reaction endpoint.

-

-

Workup and Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium residues and inorganic salts, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

-

Self-Validation Check: Analyze the purified fractions using 1H NMR. The downstream shift of the piperazine ring protons and the retained presence of the primary sulfonamide protons (typically a broad singlet exchanging with D2O) validate structural integrity.

-

Fig 1. Synthesis of 3-methylpiperazine-1-sulfonamide and cross-coupling workflow.

Pharmacological Relevance: Chemokine Receptor Modulation

Derivatives synthesized from 3-methylpiperazine-1-sulfonamide have demonstrated profound efficacy as [1]. The C-X-C chemokines, such as interleukin-8 (IL-8), are potent chemoattractants that drive neutrophil activation and migration in inflammatory diseases (e.g., asthma, rheumatoid arthritis, and atherosclerosis)[1].

By acting as allosteric or orthosteric antagonists at the CXCR2 receptor, these pyrimidine sulfonamide derivatives effectively halt the Gαi-protein coupled signaling cascade. This targeted inhibition prevents pathological calcium mobilization and subsequent chemotaxis, offering a viable therapeutic intervention for chronic inflammatory pathologies.

Fig 2. CXCR2 signaling pathway and its targeted inhibition by sulfonamide antagonists.

References

- AstraZeneca AB. "Pyrimidine sulphonamide derivatives as chemokine receptor modulators." U.S. Patent 8,410,123 B2, issued April 2, 2013.

Sources

Literature Review of Sulfonamide-Substituted Piperazines in Medicinal Chemistry: Design, Synthesis, and Therapeutic Evaluation

Executive Summary

The hybridization of piperazine and sulfonamide pharmacophores represents a cornerstone strategy in modern medicinal chemistry. By merging the structural rigidity and favorable pharmacokinetic profile of the piperazine ring with the robust hydrogen-bonding capacity of the sulfonamide group, researchers have developed highly selective therapeutics. This technical guide synthesizes current literature on sulfonamide-substituted piperazines, detailing their structure-activity relationships (SAR), mechanistic versatility, and the self-validating synthetic and biological protocols required for their development.

The Pharmacophoric Synergy of Piperazine and Sulfonamide

Piperazine, a rigid six-membered nitrogenous heterocycle, is a privileged scaffold that imparts favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and predictable spatial geometry . When functionalized with a sulfonamide moiety—a recognized bioisostere of carboxylic acids—the resulting hybrid molecules exhibit remarkable target versatility. The sulfonamide group not only improves lipophilicity and membrane permeability but also acts as a robust hydrogen-bond donor and acceptor, facilitating deep penetration and anchoring within enzymatic active sites .

Mechanistic Rationale and Target Versatility

Sulfonamide-substituted piperazines have demonstrated potent efficacy across a spectrum of therapeutic targets, driven by specific structural modifications:

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: For the management of Type 2 Diabetes Mellitus, 1,4-bis(phenylsulfonyl)piperazine derivatives act as competitive inhibitors of DPP-IV. The sulfonamide oxygen atoms form critical hydrogen bonds with the backbones of residues such as R125, E205, and E206 in the S1/S2 binding pockets, preventing the degradation of incretin hormones (GLP-1 and GIP) .

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Piperazine sulfonamides serve as potent, orally available inhibitors of 11β-HSD1, a key target for metabolic syndrome. Stereospecific substitution, such as the incorporation of a 2-(R)-methyl group on the piperazine ring, drastically enhances binding affinity by locking the molecule into a favorable bioactive conformation .

-

HIV-1 Protease Inhibition: Bicyclic piperazine sulfonamides have been engineered to bind the aspartyl protease of HIV-1. Bridging the piperazine core with a 3-carbon chain locks the molecule into an optimal binding conformation, yielding picomolar enzyme affinity and potent antiviral activity .

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of specific functional group substitutions on the biological activity of piperazine sulfonamides.

| Compound Class | Primary Target | Key Structural Substituents | Biological Efficacy (IC₅₀ / Inhibition) | Reference |

| 1,4-bis(phenylsulfonyl)piperazines | DPP-IV Enzyme | Electron-withdrawing groups (2-Cl, 3-Cl, 4-Cl) | 11.2% – 22.6% inhibition at 100 µM | |

| Pyridylpiperazine sulfonamides | 11β-HSD1 | 2-(R)-methylpiperazine | ~10 nM (25-fold improvement over unsubstituted) | |

| Bicyclic piperazine sulfonamides | HIV-1 Protease | 3-carbon chain conformational lock | 12 pM (Enzyme Binding Affinity) | |

| 1-benzhydryl-piperazine sulfonamides | Bacterial Strains (MRSA) | 3-nitro or 2,4-dichloro substitutions | Significant Zone of Inhibition (26–28 mm) |

Self-Validating Synthetic Methodologies

The synthesis of sulfonamide-substituted piperazines relies on the nucleophilic addition-elimination reaction between a piperazine core and a substituted sulfonyl chloride. The following workflow and protocol outline a self-validating system designed to maximize yield and ensure high chemical purity.

Caption: Synthetic workflow for the N-sulfonylation of piperazine derivatives.

Step-by-Step Synthesis Protocol: N-Sulfonylation of Piperazines

-

Preparation of Reactants: Dissolve the piperazine derivative (e.g., 1-benzhydryl-piperazine, 1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetone [[1]]([Link]).

-

Causality: Aprotic solvents are strictly required to prevent the solvolysis of the highly reactive sulfonyl chloride electrophile, ensuring the piperazine nitrogen remains the primary nucleophile.

-

-

Acid Scavenger Addition: Cool the solution to 0–5 °C in an ice bath and add an acid scavenger, typically Triethylamine (TEA, 3.0 eq) or aqueous NaOH .

-

Causality: The nucleophilic substitution generates hydrochloric acid (HCl). Without a scavenger, HCl protonates the unreacted piperazine, rendering it non-nucleophilic and stalling the reaction. Cooling mitigates the exothermic nature of the subsequent addition.

-

-

Electrophile Addition: Add the substituted sulfonyl chloride (1.0 eq) dropwise .

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing di-sulfonylation (if mono-substitution is desired) and controlling the thermal profile.

-

-

Reaction Propagation: Remove the ice bath and stir at room temperature for 5–6 hours. Monitor progression via Thin-Layer Chromatography (TLC) [[2]]([Link]).

-

Causality: Warming to room temperature provides the thermodynamic activation energy necessary to drive the reaction to completion. TLC acts as a self-validating checkpoint to confirm the consumption of the starting material.

-

-

Workup and Purification: Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine . Purify the crude product using silica gel column chromatography (63–200 µm) .

-

Causality: The aqueous wash removes water-soluble salts (e.g., TEA-HCl) and unreacted polar starting materials. Silica gel chromatography isolates the target sulfonamide based on its specific partition coefficient.

-

Biological Evaluation Workflows

To validate the therapeutic potential of synthesized piperazine sulfonamides, robust in vitro assays are required. The following fluorometric assay protocol is the standard for evaluating DPP-IV inhibition.

Caption: Mechanism of DPP-IV inhibition by piperazine sulfonamides.

Step-by-Step Biological Protocol: In Vitro DPP-IV Inhibition Assay

-

Inhibitor Stock Preparation: Dissolve the synthesized piperazine sulfonamide in dimethyl sulfoxide (DMSO) to achieve a 10 mmol/L stock solution .

-

Causality: DMSO ensures complete solubilization of the lipophilic sulfonamide core without denaturing the assay enzymes at the final working concentration.

-

-

Serial Dilution: Dilute the stock solution with assay buffer to a working concentration of 400 µmol/L, and subsequently to a final well concentration of 100 µmol/L .

-

Causality: Serial dilution minimizes pipetting errors and ensures a uniform concentration gradient for accurate IC₅₀ determination.

-

-

Enzyme Pre-Incubation: Mix 25 µL of the diluted inhibitor with 50 µL of the DPP-IV enzyme and incubate for 10 minutes at 37 °C .

-

Causality: Pre-incubation is a critical self-validating step; it allows the inhibitor to establish an induced-fit thermodynamic equilibrium with the enzyme's active site (forming H-bonds with residues like R125, E205, and E206) prior to substrate competition .

-

-

Substrate Addition and Fluorometric Measurement: Add the fluorogenic substrate to the wells. Measure the fluorescence dynamically using a microplate reader .

-

Causality: The rate of fluorescence emission is directly proportional to the uninhibited enzymatic cleavage of the substrate. A reduction in the fluorescence slope validates the inhibitory efficacy of the synthesized compound.

-

Conclusion

Sulfonamide-substituted piperazines remain a highly fertile ground for drug discovery. By understanding the causality behind synthetic conditions—such as the critical role of acid scavengers and aprotic solvents—and by employing rigorous, self-validating biological assays, medicinal chemists can continue to exploit this hybrid scaffold. Future perspectives point toward the integration of these moieties into targeted protein degraders (PROTACs) and highly selective kinase inhibitors, leveraging their predictable SAR and excellent pharmacokinetic profiles.

Sources

Methodological & Application

Scalable Regioselective Synthesis of 3-Methylpiperazine-1-sulfonamide: A Protection-Directed Workflow

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

3-Methylpiperazine-1-sulfonamide is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block for chemokine receptor modulators and targeted pyrimidine sulfonamide derivatives .

Historically, synthesizing this molecule via the direct sulfamoylation of 2-methylpiperazine has presented severe scalability bottlenecks. As a Senior Application Scientist, I frequently see workflows fail not due to the fundamental chemistry, but due to a misunderstanding of partition coefficients and regioselectivity. Direct sulfamoylation suffers from two critical flaws:

-

Incomplete Regiocontrol: While the steric bulk of the C2-methyl group naturally directs electrophilic attack toward the less hindered N4 position, direct functionalization still yields 10–15% of the undesired N1-regioisomer alongside di-sulfamoylated byproducts.

-

Phase-Transfer Yield Losses: The desired product features both a basic secondary amine and a polar hydrogen-bonding sulfonamide. This zwitterion-like polarity makes the free base highly water-soluble. Traditional liquid-liquid extractions (e.g., EtOAc/H2O) fail to efficiently partition the product into the organic phase, routinely throttling isolated yields to <20% .

The Protection-Directed Strategy

To engineer a self-validating, high-yield system, we must manipulate the molecule's lipophilicity and explicitly force regiocontrol. By utilizing 1-Boc-2-methylpiperazine as the starting material, the sterically hindered N1 position is masked. This explicitly directs the highly reactive sulfamoyl chloride exclusively to the N4 position.

Crucially, the Boc group renders the intermediate highly lipophilic, allowing quantitative recovery during aqueous workup. Subsequent anhydrous deprotection triggers the precipitation of the final product as a highly pure hydrochloride salt—completely bypassing the lossy aqueous extraction of the final product. (Note: By IUPAC nomenclature rules, the principal sulfonamide group dictates numbering in the final product, shifting the functionalized N4 to N1, thereby naming the product 3-methylpiperazine-1-sulfonamide).

Retrosynthetic Strategy & Pathway

Two-step regioselective synthesis of 3-methylpiperazine-1-sulfonamide via Boc-protection.

Quantitative Data & Reagent Comparison

The table below summarizes the efficiency gains of the protection-directed workflow against standard direct sulfamoylation.

| Parameter | Direct Sulfamoylation (Standard) | Protection-Directed Route (This Protocol) |

| Starting Material | 2-Methylpiperazine | 1-Boc-2-methylpiperazine |

| Regioselectivity | ~85:15 (N4 vs N1) | >99:1 (Exclusive to N4) |

| Intermediate Isolation | Highly water-soluble, poor extraction | Highly lipophilic, quantitative extraction |

| Overall Isolated Yield | 16% – 20% | 85% – 90% |

| Final Form | Free base (requires chromatography) | Hydrochloride salt (precipitates directly) |

Step-by-Step Experimental Protocols

Reagent Preparation: In Situ Generation of Sulfamoyl Chloride

Causality Note: Commercially sourced sulfamoyl chloride degrades rapidly. Generating it in situ from chlorosulfonyl isocyanate (CSI) ensures high electrophilic fidelity .

-

Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Add chlorosulfonyl isocyanate (1.5 equiv, 6.5 mL, 75.0 mmol) and cool the flask to 0 °C using an ice bath.

-

CRITICAL SAFETY STEP: Vigorously evolving CO and CO₂ gases will occur. Perform strictly inside a well-ventilated fume hood.

-

Add anhydrous formic acid (1.5 equiv, 2.8 mL, 75.0 mmol) dropwise over 10 minutes.

-

Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature. The mixture will solidify into a white mass within 15 minutes.

-

Dissolve the resulting solid in 75 mL of anhydrous dichloromethane (DCM) to create a ~1.0 M solution of sulfamoyl chloride.

Step 1: Synthesis of 1-Boc-2-methyl-4-sulfamoylpiperazine

-

In a separate 250 mL flask, dissolve 1-Boc-2-methylpiperazine (1.0 equiv, 10.0 g, 49.9 mmol) and triethylamine (Et₃N) (2.0 equiv, 13.9 mL) in 100 mL of anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the freshly prepared sulfamoyl chloride solution dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Phase-Transfer Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic layer. Because the intermediate lacks basic amine sites, it remains entirely in the DCM layer.

-

Wash the organic layer with water (2 × 50 mL) and brine (50 mL) to remove Et₃N·HCl salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid (Expected yield: ~12.8 g, 92%).

Step 2: Deprotection to 3-Methylpiperazine-1-sulfonamide Hydrochloride

-

Dissolve the crude 1-Boc-2-methyl-4-sulfamoylpiperazine in a minimal amount of anhydrous DCM (approx. 30 mL).

-

Add 4.0 M HCl in dioxane (5.0 equiv, 62 mL) dropwise at room temperature.

-

Stir the mixture vigorously for 2–4 hours.

-

Workup-Free Isolation: As the lipophilic Boc group is cleaved, the highly polar ammonium chloride salt is formed. Due to its insolubility in the DCM/dioxane matrix, it crashes out of solution, driving the reaction to completion via Le Chatelier's principle.

-

Filter the white suspension through a sintered glass funnel.

-

Wash the filter cake thoroughly with cold diethyl ether (3 × 30 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

-

Dry the resulting white solid under high vacuum for 12 hours to afford pure 3-methylpiperazine-1-sulfonamide hydrochloride (Expected overall yield: >85%).

References

- Title: Pyrimidine sulphonamide derivatives as chemokine receptor modulators (US Patent 8,410,123 B2)

-

Title: Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Optimal solvent systems for dissolving 3-Methylpiperazine-1-sulfonamide

Application Note & Protocol Guide

Topic: Optimal Solvent Systems and Protocols for the Dissolution of 3-Methylpiperazine-1-sulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylpiperazine-1-sulfonamide is a heterocyclic compound featuring a polar sulfonamide group and a basic piperazine ring. This dual functionality presents both opportunities and challenges for its application in medicinal chemistry and materials science, where achieving controlled and predictable solubility is paramount. This guide provides a comprehensive framework for selecting optimal solvent systems for this molecule. It moves beyond simple trial-and-error by integrating theoretical principles with robust, step-by-step experimental protocols for determining and quantifying equilibrium solubility. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data critical for downstream applications, from reaction optimization to formulation development.

Physicochemical Profile of 3-Methylpiperazine-1-sulfonamide

A thorough understanding of the molecule's intrinsic properties is the foundation of rational solvent selection. While experimental data for this specific compound is not widely published, we can extrapolate a reliable profile from its constituent parts: the parent 1-piperazinesulfonamide and the effects of a methyl substituent.

The structure contains two key regions influencing solubility:

-

The Polar Head: The sulfonamide group (-SO₂NH₂) and the two nitrogen atoms of the piperazine ring are capable of hydrogen bonding, imparting significant polarity.

-

The Nonpolar Moiety: The methyl group and the aliphatic carbon backbone contribute to its lipophilic character.

The presence of two ionizable centers—the basic secondary amine in the piperazine ring and the potentially acidic sulfonamide proton—means that its aqueous solubility will be highly dependent on pH.

| Property | Value (Estimated) | Rationale & Implications |

| Chemical Structure |  | The combination of H-bond donors (N-H) and acceptors (O=S=O, N) suggests strong interactions with polar and protic solvents. |

| Molecular Formula | C₅H₁₃N₃O₂S | - |

| Molecular Weight | 179.24 g/mol | Essential for converting mass-based solubility (mg/mL) to molarity (mol/L). |

| Topological Polar Surface Area (TPSA) | ~83.8 Ų | Based on the parent 1-piperazinesulfonamide[1]. This high value indicates good potential for membrane permeability and strong interactions with polar solvents. |

| LogP (Octanol-Water Partition Coefficient) | ~ -1.5 to -1.8 | Based on the parent compound (XLogP3 = -1.8)[1]. The negative value signifies high hydrophilicity, predicting poor solubility in nonpolar, lipophilic solvents. |

| pKa (Basic) | pKa₁: ~9.2-9.7 pKa₂: ~5.0-5.4 | Estimated from 2-methylpiperazine[2][3]. The secondary amine (N4) is strongly basic. At pH < 9, this amine will be protonated, significantly enhancing aqueous solubility. The N1 nitrogen's basicity is reduced by the adjacent electron-withdrawing sulfonamide group. |

| pKa (Acidic) | > 10 | The sulfonamide N-H is weakly acidic and will typically only deprotonate under strongly basic conditions. |

Theoretical Framework for Solvent Selection

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. Given the high TPSA and multiple hydrogen bonding sites of 3-Methylpiperazine-1-sulfonamide, polar solvents are the logical starting point for any solubility screening campaign.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These can act as both hydrogen bond donors and acceptors, making them excellent candidates.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These can accept hydrogen bonds and possess strong dipoles, suggesting they will also be effective solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These lack polarity and hydrogen bonding capabilities and are predicted to be very poor solvents for this compound.[5][6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7][8] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is predicted to be effective if its HSP values are close to those of the solute. The "Hansen Distance" (Ra) quantifies this similarity, where a smaller Ra indicates a higher likelihood of dissolution.[9]

Table of Hansen Solubility Parameters for Common Solvents

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Isopropanol (IPA) | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| (Values in MPa⁰.⁵) |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][10][11] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Detailed Step-by-Step Methodology

Materials:

-

3-Methylpiperazine-1-sulfonamide (solid, purity >98%)

-

Selected solvents (HPLC grade)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (4 decimal places)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Benchtop centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes and appropriate volumetric flasks for dilution

-

HPLC system with UV detector

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of 3-Methylpiperazine-1-sulfonamide directly into a glass vial. The amount should be sufficient to represent a clear excess relative to its expected solubility.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial. Place it on an orbital shaker within an incubator set to the desired temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance[10][12]). Agitate the suspension for 24 to 72 hours.

-

Visual Inspection: After equilibration, let the vial stand for 30 minutes. A visible pellet of undissolved solid must be present at the bottom. If all solid has dissolved, the experiment is invalid for equilibrium solubility and must be repeated with more solute.

-

Phase Separation - Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Phase Separation - Filtration: Carefully withdraw a portion of the clear supernatant using a pipette, avoiding disturbance of the pellet. Immediately filter this supernatant through a chemically inert 0.22 µm PTFE syringe filter into a clean collection tube.

-

Causality Note: Filtration removes any remaining microscopic particulates that could otherwise dissolve during dilution and lead to an overestimation of solubility.[13] PTFE is chosen for its low binding affinity to many small molecules.

-

-

Sample Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below. Calculate the concentration in the original saturated solution by applying the dilution factor.

Protocol: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for quantifying the concentration of the dissolved analyte.[4][14]

Suggested HPLC-UV Parameters:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection Wavelength: ~210-230 nm (requires preliminary UV scan for λmax)

-

Calibration: Prepare a 5-point calibration curve from a known stock solution of 3-Methylpiperazine-1-sulfonamide in a strong solvent like DMSO or methanol, followed by dilution in the mobile phase.

Expected Results & Data Presentation

Based on the physicochemical profile, the solubility of 3-Methylpiperazine-1-sulfonamide is expected to vary significantly across different solvent classes. Data should be reported clearly in a tabular format.

| Solvent System | Classification | Expected Solubility Range (at 25°C) | Notes |

| Water (pH 7.0) | Polar Protic | Moderate | Solubility is pH-dependent. |

| Water (pH 2.0, HCl) | Aqueous Acid | High | Protonation of the piperazine nitrogen should dramatically increase solubility. |

| Methanol | Polar Protic | High to Very High | Excellent H-bonding capability. |

| Ethanol | Polar Protic | High | Similar to methanol but may be slightly lower due to reduced polarity. |

| DMSO | Polar Aprotic | Very High | A powerful, universal solvent for many polar compounds.[15] |

| Acetonitrile | Polar Aprotic | Moderate to Low | Less polar than DMSO/DMF. |

| Hexane / Toluene | Nonpolar | Very Low / Insoluble | Mismatch in polarity and H-bonding potential.[6] |

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65450128, 3-Methyl-1-(propane-2-sulfonyl)piperazine.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Cayman Chemical. (2023, August 24). Sulfanilamide - PRODUCT INFORMATION.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Academia.edu. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data.

- ChemicalBook. (n.d.). N-[3-(2-methylpiperidin-1-yl)propyl]piperazine-1-sulfonamide Product Description.

- BLDpharm. (n.d.). 1604292-99-0|(R)-3-Methylpiperazine-1-sulfonamide.

- MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

- ACS Publications. (2018, September 27). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering Data.

- ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- RSC Publishing. (2010, January 15). Analytical Methods.

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs.

- Semantic Scholar. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.

- PubMed. (2021, March 15). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.

- OPUS at UTS. (2013, October 21). Analytical Methods.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252198, 1-Piperazinesulfonamide.

- Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.

- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-methylpiperazine = 98 147081-29-6.

- Semantic Scholar. (2009, July 15). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Taylor & Francis. (2008, October 4). Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- ACS Publications. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- ChemScene. (n.d.). 1445590-95-3 | Methyl (R)-3-methylpiperazine-1-carboxylate.

- ResearchGate. (n.d.). pK a values of common substituted piperazines.

Sources

- 1. 1-Piperazinesulfonamide | C4H11N3O2S | CID 11252198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. raytor.com [raytor.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. jocpr.com [jocpr.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Regioselective Sulfonylation of 3-Methylpiperazine in Drug Discovery

Introduction

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to GPCR modulators . The introduction of a methyl group to the piperazine core—yielding 3-methylpiperazine—breaks the molecule's symmetry, imparting chirality and unique conformational constraints that often enhance target binding affinity and pharmacokinetic profiles.

However, this asymmetry introduces a significant synthetic challenge: regioselectivity . 3-Methylpiperazine possesses two secondary amines (N1 and N4). Sulfonylation of this diamine to form sulfonamides must be strictly controlled to prevent the formation of isomeric mixtures or bis-sulfonylated byproducts. This application note details the mechanistic causality and field-proven protocols for achieving absolute regiocontrol during the sulfonylation of 3-methylpiperazine.

Mechanistic Insights & Causality (E-E-A-T)

To master the functionalization of 3-methylpiperazine, one must understand the interplay between steric hindrance and reaction kinetics .

The Structural Dynamic (N1 vs. N4)

In 3-methylpiperazine, the methyl group is located at the C3 position.

-

N4 Position: Flanked by the C3 and C5 carbons. The methyl group at C3 creates significant steric bulk, shielding the N4 lone pair from approaching electrophiles.

-

N1 Position: Flanked by the C2 and C6 carbons, both of which are unsubstituted methylenes. The N1 lone pair is highly accessible.

Causality of Experimental Choices

-

Kinetic Control via Temperature: Sulfonyl chlorides are highly reactive, hard electrophiles. At room temperature, the thermodynamic driving force can override steric hindrance, leading to poor regioselectivity (mixtures of N1 and N4 sulfonylation) and over-reaction (bis-sulfonylation). By lowering the temperature to -20 °C, we exploit the kinetic energy difference between the two transition states. The unhindered N1 position reacts exponentially faster than the hindered N4 position.

-

Base Selection (DIPEA vs. TEA): The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl protonates the unreacted 3-methylpiperazine, forming an unreactive piperazinium salt and capping the yield at 50%. N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA's bulky isopropyl groups render it non-nucleophilic, preventing it from competitively reacting with the sulfonyl chloride, while efficiently scavenging the HCl to drive the equilibrium forward.

-

Stoichiometric Restraint: To strictly prevent bis-sulfonylation, the sulfonyl chloride is used as the limiting reagent (0.95 equivalents). The unreacted, highly polar 3-methylpiperazine is easily washed away during the aqueous workup.

Experimental Workflows & Protocols

Visualization of Synthetic Strategies

Workflow for regioselective N1 vs. N4 sulfonylation of 3-methylpiperazine.

Protocol A: Direct Regioselective N1-Sulfonylation (Kinetic Approach)

This protocol is designed to selectively sulfonylate the unhindered N1 position using kinetic control.

Materials:

-

3-Methylpiperazine (1.00 eq, 10.0 mmol)

-

Aryl Sulfonyl Chloride (0.95 eq, 9.5 mmol)

-

DIPEA (2.00 eq, 20.0 mmol)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-methylpiperazine (1.00 g, 10.0 mmol) and DIPEA (3.48 mL, 20.0 mmol) in 50 mL of anhydrous DCM.

-

Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C. Stir for 15 minutes to equilibrate.

-

Electrophile Addition: Dissolve the aryl sulfonyl chloride (9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes to maintain the internal temperature.

-

In-Process Control (IPC) & Self-Validation: Allow the reaction to stir at -20 °C for 2 hours. Self-Validation Step: Analyze an aliquot via LC-MS. The protocol is successful when the mono-sulfonylated mass [M+H]+ is dominant, and the bis-sulfonylated mass [M+SO2Ar+H]+ is <2% . Do not add more sulfonyl chloride if starting material remains.

-

Quenching & Workup: Quench the reaction at -20 °C with 20 mL of saturated aqueous NaHCO3 . Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). The unreacted 3-methylpiperazine will largely remain in the aqueous phase.

-

Purification: Wash the combined organics with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure N1-sulfonylated product.

Protocol B: Absolute Regiocontrol for N4-Sulfonylation (Orthogonal Protection)

If the target molecule requires sulfonylation at the hindered N4 position, direct kinetic control is impossible. An orthogonal protection strategy must be employed.

Step-by-Step Methodology:

-

Sulfonylation: Dissolve commercially available (S)-1-Boc-3-methylpiperazine (1.0 eq) and DIPEA (2.0 eq) in DCM at 0 °C. Add the desired sulfonyl chloride (1.1 eq) dropwise. Because N1 is masked by the Boc group, the reaction is forced to occur at N4. Warm to room temperature and stir until LC-MS shows complete consumption of the starting material.

-

Workup: Wash with saturated NaHCO3 , dry over Na2SO4 , and concentrate to yield the N1-Boc-N4-sulfonyl intermediate.

-

Deprotection: Dissolve the intermediate in a minimum amount of DCM. Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

-

Isolation: The N4-sulfonyl-3-methylpiperazine will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the optimization of reaction conditions for Protocol A , demonstrating the causality between temperature/base selection and the resulting regioselectivity.

| Entry | Solvent | Base | Temperature (°C) | Equivalents (R-SO₂Cl) | Yield (%) | Regioselectivity (N1:N4) | Bis-sulfonylation (%) |

| 1 | DCM | TEA | 25 | 1.10 | 62 | 75 : 25 | 18 |

| 2 | THF | DIPEA | 0 | 1.00 | 78 | 88 : 12 | 8 |

| 3 | DCM | DIPEA | 0 | 1.00 | 84 | 92 : 8 | 5 |

| 4 | DCM | DIPEA | -20 | 0.95 | 89 | > 98 : 2 | < 1 |

Table 1: Optimization data for the direct regioselective N1-sulfonylation of 3-methylpiperazine. Entry 4 represents the optimized conditions utilized in Protocol A.

Mechanistic Causality Visualization

Mechanistic causality of kinetically controlled N1-sulfonylation.

References

-

Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023; 29(1):68.[Link]

-

Sang, P., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Medicinal Chemistry, 2020; 11:845-860.[Link]

Application Note: Chemoselective N-Functionalization of 3-Methylpiperazine-1-sulfonamide

Executive Summary & Structural Challenges

The piperazine-sulfonamide architecture is a privileged scaffold in drug discovery, frequently utilized in the development of central nervous system (CNS) therapeutics and metabolic regulators[1]. 3-Methylpiperazine-1-sulfonamide presents a unique synthetic challenge due to the presence of two distinct nitrogen centers available for functionalization: the N4 secondary amine and the N1 primary sulfonamide.

As an Application Scientist, designing a functionalization workflow for this molecule requires navigating two primary hurdles:

-

Steric Hindrance: The N4 secondary amine is inherently nucleophilic, but its reactivity is severely impeded by the adjacent C3-methyl group.

-

Chemoselectivity: Differentiating the basic, hindered N4 amine from the less nucleophilic, weakly acidic N1 sulfonamide requires precise control over base strength, solvent polarity, and catalytic activation.

This guide details the causal mechanisms and validated protocols for achieving highly regioselective N-alkylation at either position.

Mechanistic Insights & Reaction Causality

Overcoming C3-Methyl Steric Hindrance (N4-Alkylation)

Classical SN2 alkylation of the N4 position using alkyl chlorides or bromides often stalls due to the steric clash between the incoming electrophile and the C3-methyl group. To drive this reaction to completion, the system must be thermodynamically and kinetically pushed.

The Causality of Choice: We utilize a Finkelstein-type in situ activation. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the less reactive alkyl chloride/bromide is continuously converted into a highly reactive alkyl iodide[2]. Combined with a mild base (e.g., K₂CO₃) and a polar aprotic solvent (Acetonitrile or DMF) at elevated temperatures (60–80 °C), the activation energy barrier is overcome without deprotonating the N1 sulfonamide.

Chemoselective Sulfonamide Activation (N1-Alkylation)

The sulfonamide nitrogen (N1) is a poor nucleophile due to the strong electron-withdrawing nature of the sulfonyl group. Traditional alkylation requires strong bases (e.g., NaH) and often results in undesired N,N-dialkylation[3].

The Causality of Choice: To achieve selective mono-alkylation at N1 while leaving the N4 amine untouched, we employ a "Borrowing Hydrogen" (hydrogen autotransfer) catalytic strategy[4]. Using an Iridium complex (e.g., [Cp*IrCl₂]₂) and a strong base (t-BuOK), an alcohol is temporarily oxidized to an aldehyde. The sulfonamide condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst. This method is highly chemoselective, atom-economical (water is the only byproduct), and prevents over-alkylation.

Chemoselective logic tree for N-functionalization of 3-methylpiperazine-1-sulfonamide.

Comparative Reaction Conditions

The following table summarizes the quantitative and qualitative parameters required to direct the functionalization exclusively to the desired nitrogen center.

| Parameter | Protocol A: N4-Alkylation (Piperazine Ring) | Protocol B: N1-Alkylation (Sulfonamide) |

| Target Site | Piperazine N4 (Secondary Amine) | Sulfonamide NH₂ (Primary) |

| Alkylating Agent | Alkyl Halide (R-X) | Primary/Secondary Alcohol (R-OH) |

| Base Required | K₂CO₃ or DIPEA (Mild, 2.0 equiv) | t-BuOK (Strong, 10 mol %) |

| Catalyst | NaI or KI (0.2 equiv) | [Cp*IrCl₂]₂ (1.0 mol %) |

| Optimal Solvent | Acetonitrile (MeCN) or DMF | Toluene or Xylenes |

| Temperature | 60 °C – 80 °C | 110 °C – 130 °C |

| Primary Challenge | C3-Methyl Steric Hindrance | Poor Nucleophilicity & Dialkylation |

| Byproduct | Halide salts | Water (Highly atom economical) |

Step-by-Step Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Finkelstein-Assisted)

This protocol is designed to force the alkylation of the sterically hindered secondary amine while preserving the primary sulfonamide.

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Loading: Charge the flask with 3-methylpiperazine-1-sulfonamide (1.0 mmol, 1.0 equiv), anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv), and NaI (0.2 mmol, 0.2 equiv).

-

Solvation: Suspend the solid mixture in 5.0 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

-

Electrophile Addition: Add the desired alkyl bromide or chloride (1.1 mmol, 1.1 equiv) dropwise at room temperature. Note: Limit to 1.1 equivalents to prevent any background reaction at the sulfonamide.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75 °C. Stir vigorously for 12–18 hours. The elevated temperature and iodide catalyst are strictly required to overcome the C3-methyl steric clash[2].

-

Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, NaBr/NaCl), washing the pad with excess EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography using a gradient of DCM/MeOH.

Protocol B: Chemoselective N1-Sulfonamide Alkylation (Borrowing Hydrogen)

This protocol selectively mono-alkylates the sulfonamide using green chemistry principles, leaving the hindered N4 position intact.

-

Inert Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-methylpiperazine-1-sulfonamide (1.0 mmol, 1.0 equiv) and the target primary or secondary alcohol (1.2 mmol, 1.2 equiv).

-

Catalyst & Base: Add the Iridium precatalyst [Cp*IrCl₂]₂ (0.01 mmol, 1.0 mol %) and t-BuOK (0.1 mmol, 10 mol %)[4]. Causality: t-BuOK is essential for generating the active sulfonylimido-bridged diiridium complex.

-

Solvation: Add 2.0 mL of anhydrous Toluene. Seal the Schlenk tube tightly with a Teflon stopcock and remove it from the glovebox.

-

Reaction Execution: Heat the sealed tube in an oil bath at 120 °C for 24 hours.

-

Workup & Purification: Cool to room temperature, dilute with 10 mL of EtOAc, and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Iridium-catalyzed borrowing hydrogen cycle for sulfonamide N-alkylation.

Sources

- 1. 2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol|CAS 1247805-31-7 [benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of 3-Methylpiperazine-1-Sulfonamide Derivatives

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic causality, optimized protocols, and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

The piperazine sulfonamide scaffold is a privileged pharmacophore widely utilized in the development of carbonic anhydrase inhibitors, CNS-active agents, and antibacterial drugs[1]. However, the conventional synthesis of these derivatives—typically via the reaction of a sulfonyl chloride with a piperazine derivative—is often plagued by prolonged reaction times, competitive hydrolysis of the electrophile, and poor regioselectivity, particularly when using asymmetric precursors like 3-methylpiperazine[2].

The Causality of Microwave (MW) Superiority: Transitioning this synthesis to a microwave-assisted paradigm shifts the reaction from convective heating to dielectric heating. Microwave irradiation causes rapid, localized superheating through the alignment and relaxation of polar molecules (such as the solvent and the sulfonyl chloride)[3]. This instantaneous energy transfer overcomes the activation energy barrier for the nucleophilic attack of the less hindered N1 nitrogen of 3-methylpiperazine onto the sulfonyl electrophile. Furthermore, the rapid reaction kinetics (often complete in under 15 minutes) kinetically outcompete slower side reactions, such as bis-sulfonylation at the sterically hindered N4 position or hydrolysis of the sulfonyl chloride[4].

Reaction Pathway & Regioselectivity

In 3-methylpiperazine, the methyl group introduces steric bulk adjacent to the N4 position. Under optimized microwave conditions, the reaction can be tightly controlled to ensure highly regioselective monosulfonylation at the N1 position.

Fig 1: Regioselective microwave-assisted sulfonylation of 3-methylpiperazine.

Experimental Design & Reagent Causality

Every reagent in this protocol is selected based on specific physicochemical roles to ensure a self-validating and high-yielding system:

-

Solvent (Acetonitrile - MeCN): Possesses a high loss tangent ( tanδ=0.062 ), making it an excellent microwave absorber. It efficiently converts microwave energy into thermal energy while remaining inert to the substrates[5].

-

Base (Triethylamine - TEA): Acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonylation. Neutralization is critical; if HCl accumulates, it protonates the unreacted 3-methylpiperazine, rendering it non-nucleophilic and stalling the reaction[6].

-

Stoichiometry (1.0 : 1.1 : 2.0): Using a slight excess of 3-methylpiperazine (1.1 eq) relative to the sulfonyl chloride (1.0 eq) ensures complete consumption of the electrophile, while 2.0 eq of TEA provides absolute buffering capacity.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop system. Step 4 acts as an intrinsic validation checkpoint to ensure the reaction has proceeded as theoretically modeled before moving to purification.

Materials Required:

-

3-Methylpiperazine (1.1 mmol)

-

Substituted Sulfonyl Chloride (1.0 mmol)

-

Triethylamine (2.0 mmol)

-

Anhydrous Acetonitrile (3.0 mL)

-

10 mL Microwave-safe reaction vial with a crimp/snap cap

Methodology:

-

Preparation (Cold Mixing): To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-methylpiperazine (1.1 mmol) and anhydrous MeCN (3.0 mL). Cool the vial in an ice bath to 0°C. Causality: Cooling prevents violent exothermic spikes upon the addition of the electrophile.

-

Electrophile Addition: Slowly add the sulfonyl chloride (1.0 mmol) followed by TEA (2.0 mmol). Seal the vial immediately with a pressure-rated cap.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the parameters to 80°C, 100 W maximum power, and a 10-minute hold time with active cooling (compressed air) enabled. Causality: Active cooling while heating forces the microwave magnetron to continuously input energy, maximizing the dielectric heating effect without exceeding the target temperature[7].

-

In-Process Validation (The Self-Validating Step): After the cycle completes and the vial cools to <30°C, extract a 5 μ L aliquot. Dilute in 1 mL MeOH and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

-

Validation Criterion: The complete disappearance of the sulfonyl chloride peak/spot confirms the kinetic completion of the reaction. If present, re-irradiate for 5 minutes.

-

-

Quenching & Extraction: Unseal the vial and concentrate the mixture under reduced pressure to remove MeCN. Redissolve the crude residue in Dichloromethane (DCM, 15 mL) and wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove triethylamine hydrochloride salts.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 3-methylpiperazine-1-sulfonamide derivative.

Process Workflow Visualization

Fig 2: Sequential workflow for the microwave-assisted synthesis and validation.

Quantitative Data: Microwave vs. Conventional Heating

The empirical advantages of microwave irradiation over conventional reflux conditions are summarized below. The data highlights significant improvements in both yield and process efficiency[3][4].

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 12 hours | 10 - 15 minutes |

| Temperature | Reflux (~82°C for MeCN) | 80°C (Pressurized) |

| Average Yield | 60 - 75% | 88 - 96% |

| Regioselectivity (N1 vs N4) | Moderate (~4:1 ratio) | High (>15:1 ratio) |

| Byproduct Formation | 10 - 20% (Hydrolysis/Bis-sulfonylation) | < 2% |

| E-Factor (Waste Generation) | High (Requires excess solvent/time) | Low (Eco-sustainable) |

Troubleshooting & Causality Matrix

Even in highly optimized systems, deviations can occur. Use this matrix to diagnose and correct mechanistic failures:

-

Symptom: High levels of bis-sulfonylation (N1 and N4 functionalization).

-

Causality: The microwave temperature was set too high (>100°C), or an excess of sulfonyl chloride was used, providing enough thermodynamic energy to overcome the steric hindrance at the N4 position.

-

Solution: Strictly control stoichiometry to 1.0 eq of sulfonyl chloride and reduce the MW temperature to 70°C.

-

-

Symptom: Low yield with unreacted 3-methylpiperazine remaining.

-

Causality: The sulfonyl chloride hydrolyzed into a sulfonic acid before it could react, likely due to ambient moisture in the solvent or atmospheric exposure[8].

-

Solution: Ensure the use of strictly anhydrous Acetonitrile and purge the microwave vial with dry Nitrogen ( N2 ) prior to sealing.

-

-

Symptom: Reaction stalls at 50% completion.

-

Causality: Insufficient base (TEA) was added. The generated HCl protonated the remaining 3-methylpiperazine, disabling its nucleophilic properties.

-

Solution: Verify that a full 2.0 equivalents of TEA are added to maintain a basic environment throughout the irradiation cycle.

-

References

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Available at:[Link]

-

Williams, A. L., et al. (2010). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Bioorganic & Medicinal Chemistry. Available at:[Link]

-

De Luca, L., & Giacomelli, G. (2008). Microwave Synthesis of Sulfonamides. Scribd / Dipartimento di Chimica, Università degli Studi di Sassari. Available at: [Link]

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at:[Link]

-

Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Available at:[Link]

-

Inci Gul, H., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

Sadashiva, M. P., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis. Available at:[Link]

-

Khatoon, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]

-

Kmentová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI Molecules. Available at:[Link]

Sources

- 1. Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

Application Notes and Protocols: Formulation Strategies for 3-Methylpiperazine-1-sulfonamide Delivery

Introduction

The successful development of a new chemical entity into a viable therapeutic agent is contingent not only on its intrinsic pharmacological activity but also on the strategic formulation that ensures its effective delivery to the target site. 3-Methylpiperazine-1-sulfonamide is a novel investigational compound belonging to the sulfonamide class, which is characterized by a sulfonyl group linked to an amine.[1] Many sulfonamides exhibit a wide range of biological activities.[2] The incorporation of a piperazine moiety can further modulate the physicochemical and pharmacological properties of the molecule.